3,4,5-Triethoxybenzohydrazide

描述

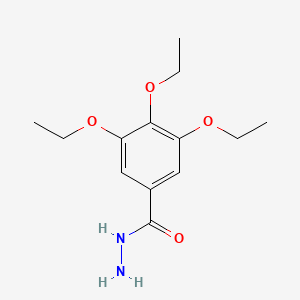

3,4,5-Triethoxybenzohydrazide is an organic compound with the molecular formula C11H18N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with three ethoxy groups at the 3, 4, and 5 positions and a hydrazide group at the carboxyl position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triethoxybenzohydrazide typically involves the following steps:

Esterification: The starting material, 3,4,5-triethoxybenzoic acid, is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding methyl ester.

Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate under reflux conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

化学反应分析

Condensation Reactions with Carbonyl Compounds

3,4,5-Trimethoxybenzohydrazide undergoes condensation with aldehydes or ketones to form hydrazone derivatives. These reactions are typically acid-catalyzed and yield Schiff bases with diverse biological activities.

Example Reactions:

Key Findings:

- Hydrazones exhibit antioxidant and antimicrobial properties due to the conjugated imine (-C=N-) group .

- Electron-withdrawing substituents (e.g., -NO₂) enhance radical scavenging activity via stabilization of the radical intermediate .

Cyclization to Heterocyclic Compounds

The hydrazide moiety facilitates cyclization under specific conditions to form five- or six-membered heterocycles.

Oxadiazole Formation

Reaction with carbon disulfide (CS₂) or thiourea derivatives followed by cyclization yields 1,3,4-oxadiazoles.

text3,4,5-Trimethoxybenzohydrazide + CS₂ → 2-(3,4,5-Trimethoxybenzyl)-1,3,4-oxadiazole Conditions: NaOH, ethanol, reflux (6–8 h) Yield: 70–85% [4][6]

Triazole Formation

Cyclization with nitriles or isothiocyanates produces 1,2,4-triazole derivatives.

text3,4,5-Trimethoxybenzohydrazide + Aryl isothiocyanate → 1,2,4-Triazole-3-thiol Conditions: Ethanol, 50°C, 24 h Yield: 65–95% [4][14]

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the hydrazide bond to regenerate the parent carboxylic acid.

text3,4,5-Trimethoxybenzohydrazide + H₂O/H⁺ → 3,4,5-Trimethoxybenzoic Acid + Hydrazine Conditions: Dilute H₂SO₄ or HCl, reflux (2–4 h) Yield: >80% [2][9]

Oxidation

- DPPH Radical Scavenging: The hydrazide acts as a hydrogen donor, forming stable radicals (IC₅₀ = 29 ± 2 µM for compound 3f ) .

- Oxidation to Carboxylic Acid: Strong oxidants (e.g., KMnO₄) convert the hydrazide to 3,4,5-trimethoxybenzoic acid .

Reduction

Catalytic hydrogenation reduces the hydrazide group to an amine:

text3,4,5-Trimethoxybenzohydrazide + H₂ → 3,4,5-Trimethoxybenzylamine Conditions: H₂/Pd-C, ethanol, 25°C Yield: 60–75% [6][19]

Coordination Complex Formation

The hydrazide acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced antimicrobial activity .

Critical Data from Research Studies

科学研究应用

Medicinal Chemistry

Antioxidant Activity

Research indicates that derivatives of 3,4,5-triethoxybenzohydrazide exhibit significant antioxidant properties. A study demonstrated that thiosemicarbazide derivatives with similar structures showed high activity in DPPH radical scavenging assays, suggesting that the electron-withdrawing groups on the phenyl ring enhance the radical scavenging capacity of these compounds . This property is crucial for developing antioxidants that can mitigate oxidative stress-related diseases.

Antimicrobial Properties

The antibacterial and antifungal activities of hydrazone derivatives synthesized from this compound have been investigated. These derivatives were found to be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The results indicated that many of these compounds exhibited significant antibacterial activity and potential applications in treating infections .

Antidiabetic Activity

In addition to antimicrobial properties, some hydrazone derivatives derived from this compound have shown promising antidiabetic effects. These compounds were evaluated against insulin in various assays, indicating their potential as therapeutic agents in managing diabetes .

Materials Science

Nanomaterials Synthesis

The unique properties of this compound have led to its application in synthesizing nanomaterials. Research has explored its role in creating advanced materials through pulsed laser techniques. The incorporation of this compound into nanomaterials can enhance their optical and electronic properties, making them suitable for applications in sensors and photonic devices .

Agricultural Research

Pesticidal Activity

The potential use of this compound and its derivatives as pesticides has been explored. Studies have shown that certain hydrazone derivatives possess insecticidal properties against agricultural pests. This application is particularly important for developing eco-friendly alternatives to conventional pesticides .

Case Study 1: Antioxidant Efficacy

A study focused on the antioxidant activity of thiosemicarbazide derivatives derived from this compound demonstrated an IC50 value comparable to standard antioxidants like ascorbic acid. The research utilized DPPH and FRAP assays to quantify the radical scavenging ability and reducing power of these compounds .

Case Study 2: Antimicrobial Screening

In another study examining the antimicrobial efficacy of synthesized hydrazone derivatives from this compound, several compounds showed significant inhibition against both bacteria and fungi. The results were promising enough to suggest further development for clinical applications .

作用机制

The mechanism of action of 3,4,5-Triethoxybenzohydrazide depends on its application:

Enzyme Inhibition: The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their activity.

Protein Binding: It can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function.

相似化合物的比较

3,4,5-Trimethoxybenzohydrazide: Similar structure but with methoxy groups instead of ethoxy groups.

3,4,5-Trichlorobenzohydrazide: Similar structure but with chloro groups instead of ethoxy groups.

Uniqueness: 3,4,5-Triethoxybenzohydrazide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy and chloro analogs.

生物活性

3,4,5-Triethoxybenzohydrazide is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and various applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate. This reaction can be conducted under acidic or basic conditions to yield the desired hydrazide product. The structure is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| This compound | 150 ± 10 | 70% |

| Ascorbic Acid | 100 ± 5 | 85% |

| BHT | 200 ± 15 | 60% |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities. In studies against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans, several derivatives showed significant inhibition zones .

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Hydrazone Derivative A | S. aureus | 18 |

| Hydrazone Derivative B | E. coli | 20 |

| Hydrazone Derivative C | C. albicans | 15 |

Antidiabetic Activity

The antidiabetic potential of synthesized hydrazone derivatives from this compound has also been explored. In vivo studies demonstrated a significant reduction in blood glucose levels compared to control groups treated with insulin .

Table 3: Antidiabetic Activity Comparison

| Compound | Blood Glucose Reduction (%) |

|---|---|

| Hydrazone Derivative D | 67.95 |

| Insulin | 69.77 |

| Control | - |

Case Studies

- Cytotoxicity Against Cancer Cells : A specific derivative of this compound was tested against various cancer cell lines including L1210 (murine leukemia) and K562 (human leukemia). The results indicated potent cytotoxic effects with IC50 values in the low micromolar range .

- Mechanism of Action : Further investigations into the mechanism revealed that certain derivatives induced apoptosis in cancer cells through mitochondrial membrane potential disruption and DNA fragmentation analysis .

Structure-Activity Relationships (SAR)

The presence of methoxy groups on the aromatic ring significantly influences the biological activity of the compound. SAR studies suggest that modifications to the benzene ring can enhance antioxidant and antimicrobial properties while maintaining low toxicity profiles .

属性

IUPAC Name |

3,4,5-triethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJDYADVRMKUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365835 | |

| Record name | 3,4,5-triethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-36-1 | |

| Record name | 3,4,5-triethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。